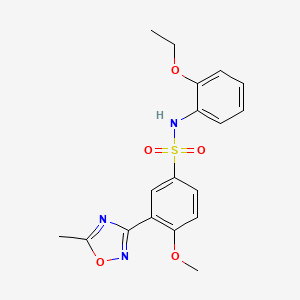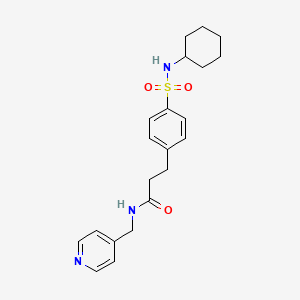
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide, also known as FPOP, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. FPOP is a small molecule inhibitor that targets the protein-protein interactions involved in various biological processes. In
Wirkmechanismus
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide targets the protein-protein interactions involved in various biological processes. It binds to specific sites on proteins, preventing them from interacting with other proteins. This inhibition of protein-protein interactions can disrupt cellular signaling pathways and lead to the inhibition of various biological processes.
Biochemical and Physiological Effects:
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by disrupting the interactions between proteins involved in cell proliferation and survival. Additionally, 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has been shown to reduce inflammation by inhibiting the interactions between proteins involved in the inflammatory response. 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has also been found to have neuroprotective effects by inhibiting the interactions between proteins involved in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide in lab experiments include its specificity for protein-protein interactions, its ability to disrupt cellular signaling pathways, and its potential therapeutic applications. However, the limitations of using 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide in lab experiments include its potential toxicity, its limited solubility in water, and its potential to interfere with other cellular processes.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide. One potential direction is to further investigate its therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another potential direction is to develop more efficient synthesis methods for 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide and its derivatives. Additionally, further studies are needed to determine the toxicity and potential side effects of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide in vivo. Finally, the development of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide-based therapies requires further investigation into the pharmacokinetics and pharmacodynamics of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide in vivo.
Synthesemethoden
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzoyl chloride with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 2-(2-fluorophenyl)-5-oxo-1,2,4-oxadiazole. Finally, the target compound 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide is obtained by reacting 2-(2-fluorophenyl)-5-oxo-1,2,4-oxadiazole with 3-methoxybenzaldehyde and propanamide.
Wissenschaftliche Forschungsanwendungen
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have inhibitory effects on the protein-protein interactions involved in various biological processes, including cancer, inflammation, and neurodegenerative diseases. 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models. Additionally, 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(3-methoxyphenyl)propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-24-13-6-4-5-12(11-13)20-16(23)9-10-17-21-18(22-25-17)14-7-2-3-8-15(14)19/h2-8,11H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLJFCKTAGADMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)


![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)





